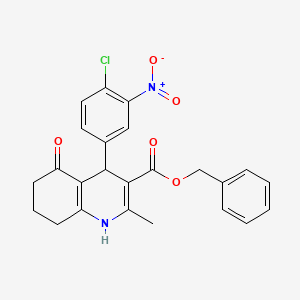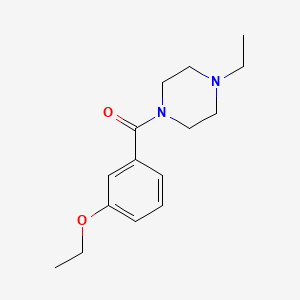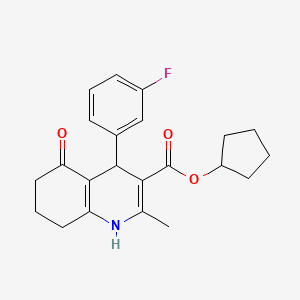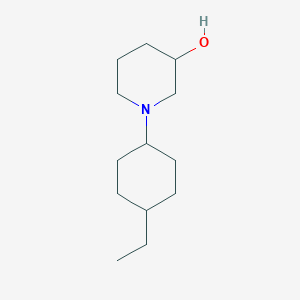![molecular formula C12H10FN3O3 B5218499 5-[(4-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B5218499.png)
5-[(4-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that features a pyrazole ring substituted with a fluorinated aniline group and a carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroaniline Group: The fluorinated aniline group can be introduced via a nucleophilic aromatic substitution reaction, where 4-fluoroaniline reacts with a suitable electrophile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the aniline group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
5-[(4-Fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aniline group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of the target compound.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.
Uniqueness
5-[(4-Fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of its fluorinated aniline group and pyrazole ring, which can confer specific chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and overall bioactivity compared to similar compounds.
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c1-16-10(9(6-14-16)12(18)19)11(17)15-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYMXWRANHEMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Benzyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5218423.png)
![4-(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)morpholine](/img/structure/B5218424.png)
![4-[2-(4-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid](/img/structure/B5218429.png)
![1-[5-(4-fluorophenoxy)pentyl]-1H-imidazole](/img/structure/B5218430.png)
![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B5218437.png)
![4-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5218446.png)

![2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5218457.png)
![N-(4-fluorophenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B5218468.png)
![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)



![(2E)-2-[(3-Iodophenyl)methylidene]-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B5218506.png)
